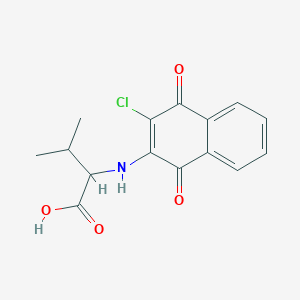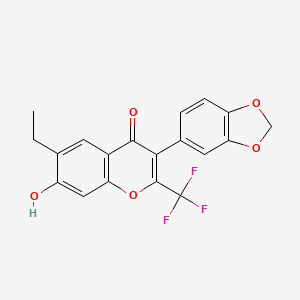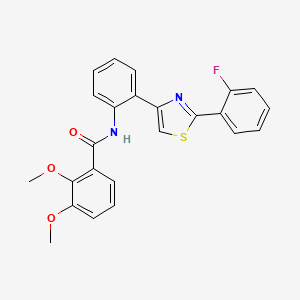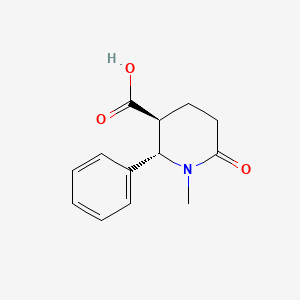
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid
Overview
Description
The compound “2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid” is a derivative of naphthoquinones, which are secondary metabolites found in plants . Naphthoquinones have been used in traditional medicine to treat various human diseases .
Synthesis Analysis
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H10ClNO5 .Chemical Reactions Analysis
Naphthoquinones, such as this compound, are highly reactive towards nucleophilic attack. They can react with oxygen, carbon, nitrogen, sulfur, and selenium nucleophiles at the C-2 and C-3 positions .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 343.72 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Scientific Research Applications
Dual Modes and Dual Emissions
- Fluorescence Properties : This compound demonstrates tunable fluorescence emissions, which vary depending on solvent, pH, and excitation wavelength. It shows dual fluorescence emissions when excited in both UV and visible regions. This property is influenced by the concentration of the solution and is attributed to charge transfer emission and emissions of anionic species (Singh & Baruah, 2017).
Synthesis and Biological Evaluation
- Synthetic Applications : This compound serves as a building block in organic synthesis, particularly for creating pharmaceutically active agents. Various derivatives have been synthesized and screened for bioactivity, displaying notable cytotoxicity against cancer cell lines and antioxidant activity (Kumar et al., 2019).
Photoreactivity and Light Sensitivity
- Photoactive Applications : The compound's derivatives have been developed for use in photoactive materials, demonstrating potential for applications in fields like materials science (Berezhnaya et al., 2011).
Molecular Docking and Spectroscopic Analysis
- Molecular Docking : The compound has been studied for its interactions with cancer protein molecules through molecular docking analysis, suggesting potential applications in cancer therapy (Suresh et al., 2014).
Serum Albumin Binding
- Protein Interactions : This compound and its derivatives show selective binding to serum albumin proteins, which is significant for understanding their bioactivity and cytotoxicity properties (Jali et al., 2014).
Antifungal and Antibacterial Agents
- Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties, showing potent activity against various pathogens (Tandon et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The information presented indicates that these compounds have potential for significant biological activity and could be an important area of future research .
properties
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-7(2)11(15(20)21)17-12-10(16)13(18)8-5-3-4-6-9(8)14(12)19/h3-7,11,17H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYTSUOFLTABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B3405965.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3405975.png)

![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)



![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
